8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate
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Overview
Description
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.758 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2-chloro-4-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit protein kinases or other enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 8-Quinolyl N-(3-chloro-4-methylphenyl)carbamate
- 8-Quinolyl N-(4-chloro-2-methylphenyl)carbamate
- 8-Quinolyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group at the 4-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for drug development .
Properties
CAS No. |
59741-12-7 |
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Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
quinolin-8-yl N-(2-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-12-7-8-14(13(18)10-12)20-17(21)23-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3,(H,20,21) |
InChI Key |
IMKSMDRQAHLXNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
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